N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is chemically known as N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide . It is also referred to as Vonoprazan Nitroso Impurity .
Synthesis Analysis
The synthesis of similar compounds involves the use of 1H-pyrrole as a raw material, which undergoes N-acylation protection with triisopropyl chlorosilane. The resulting product then reacts with Vilsmeier reagent to yield 3-formyl-1H-pyrrole. This intermediate undergoes bromination with N-bromosuccinimide (NBS) and Suzuki coupling with 2-fluorophenylboronic acid to yield the final product .Molecular Structure Analysis
The molecular formula of the compound is C17H15FN4O3S . The structure includes a pyrrole ring substituted with a 2-fluorophenyl group and a pyridin-3-ylsulfonyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 374.4 . Other physical and chemical properties are not specified in the available resources.Future Directions
Mechanism of Action
Target of Action
The compound F2493-1516, also known as N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, primarily targets the proton pump (H+―K+―ATPase) in the gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid.
Mode of Action
F2493-1516 acts as a potassium-competitive acid blocker (P-CAB) . It binds to the H+―K+―ATPase enzyme in a reversible manner, competing with potassium ions. This inhibits the function of the proton pump, preventing the exchange of H+ ions with K+ ions . As a result, it effectively blocks the final step of gastric acid secretion, reducing the overall production of gastric acid.
Biochemical Pathways
The inhibition of the proton pump by F2493-1516 affects the gastric acid secretion pathway . Under normal conditions, the H+―K+―ATPase enzyme exchanges H+ ions in the parietal cell with K+ ions in the gastric lumen, a process that is powered by ATP. By blocking this exchange, F2493-1516 prevents the secretion of H+ ions into the stomach, thereby reducing gastric acidity .
Result of Action
The primary result of F2493-1516’s action is a reduction in gastric acid secretion . This can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome, which are all characterized by excessive gastric acid production.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-12-19(15-7-3-5-9-17(15)24-12)20(26)21(27)23-11-13-10-18(28-25-13)14-6-2-4-8-16(14)22/h2-10,24H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEOLIVAKRWNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.